
(1,4-Phenylene)bis(N,N-diethyl-1,1-dimethylsilanamine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,4-Phenylene)bis(N,N-diethyl-1,1-dimethylsilanamine) is an organosilicon compound characterized by the presence of a phenylene group bonded to two N,N-diethyl-1,1-dimethylsilanamine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-Phenylene)bis(N,N-diethyl-1,1-dimethylsilanamine) typically involves the reaction of 1,4-dibromobenzene with N,N-diethyl-1,1-dimethylsilanamine in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, often using a palladium catalyst to facilitate the coupling reaction . The reaction conditions include elevated temperatures and the use of anhydrous solvents to ensure the purity of the final product.
Industrial Production Methods
Industrial production of (1,4-Phenylene)bis(N,N-diethyl-1,1-dimethylsilanamine) follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification of the product is achieved through distillation and recrystallization techniques to ensure high purity and quality .
Análisis De Reacciones Químicas
Types of Reactions
(1,4-Phenylene)bis(N,N-diethyl-1,1-dimethylsilanamine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride; reactions are conducted in anhydrous ether or tetrahydrofuran at low temperatures.
Substitution: Halogens, electrophiles; reactions are performed in the presence of a catalyst such as palladium or platinum under inert atmosphere.
Major Products Formed
Oxidation: Silanol derivatives
Reduction: Silane derivatives
Substitution: Substituted (1,4-Phenylene)bis(N,N-diethyl-1,1-dimethylsilanamine) derivatives
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of (1,4-Phenylene)bis(N,N-diethyl-1,1-dimethylsilanamine) involves its interaction with molecular targets through its silicon-nitrogen bonds. These interactions can lead to the formation of stable complexes with various substrates, facilitating catalytic processes and enhancing the reactivity of the compound. The pathways involved include coordination with metal centers and participation in redox reactions .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Diethyl-1,4-phenylenediamine: Similar in structure but lacks the silicon atoms, leading to different reactivity and applications.
N,N-Dimethyl-1,4-phenylenediamine: Another related compound with different alkyl groups, affecting its chemical properties and uses.
1,4-Bis(dimethylsilyl)benzene: Contains silicon atoms but differs in the nature of the substituents, leading to variations in its chemical behavior.
Uniqueness
(1,4-Phenylene)bis(N,N-diethyl-1,1-dimethylsilanamine) is unique due to the presence of both silicon and nitrogen atoms in its structure, which imparts distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propiedades
Número CAS |
156578-46-0 |
|---|---|
Fórmula molecular |
C18H36N2Si2 |
Peso molecular |
336.7 g/mol |
Nombre IUPAC |
N-[[4-[diethylamino(dimethyl)silyl]phenyl]-dimethylsilyl]-N-ethylethanamine |
InChI |
InChI=1S/C18H36N2Si2/c1-9-19(10-2)21(5,6)17-13-15-18(16-14-17)22(7,8)20(11-3)12-4/h13-16H,9-12H2,1-8H3 |
Clave InChI |
VGJLTTSQFOUXPP-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)[Si](C)(C)C1=CC=C(C=C1)[Si](C)(C)N(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-Di-tert-butyl-4-[(diphenylamino)methyl]phenol](/img/structure/B14262787.png)
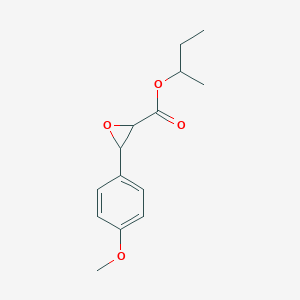
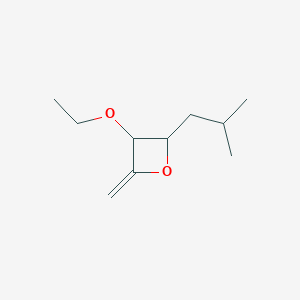
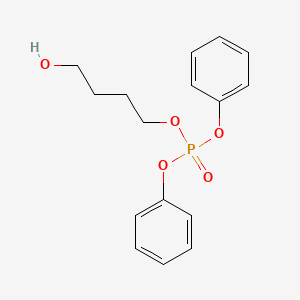
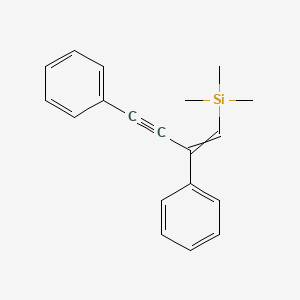


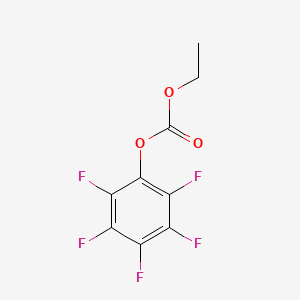


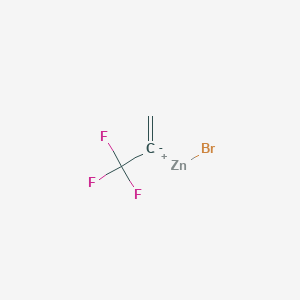
![(2s,3r,6s)-2,8-Dibromo-9-chloro-1,1,9-trimethyl-5-methylidenespiro[5.5]undecan-3-ol](/img/structure/B14262864.png)
![1-[(Z)-tert-Butyl-ONN-azoxy]-2-nitrobenzene](/img/structure/B14262867.png)
